B1578110 Bactrocerin-1

Bactrocerin-1

Cat. No.: B1578110
Attention: For research use only. Not for human or veterinary use.
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Description

Bactrocerin-1 is a novel inducible antimicrobial peptide (AMP) isolated from the pupae of the oriental fruit fly, Bactrocera dorsalis Hendel . It belongs to a class of cationic peptides known for their broad-spectrum activity against bacteria, fungi, and other pathogens. Structurally, AMPs like this compound typically exhibit α-helical or β-sheet configurations, enabling membrane disruption via electrostatic interactions with microbial cell walls . This compound is characterized by its inducible expression, which is triggered during immune responses to microbial invasion, a feature shared with other insect-derived AMPs such as Cecropins and Defensins .

Key properties of this compound (as reported in its seminal study):

  • Molecular weight: Not explicitly stated in the provided evidence, but insect AMPs generally range between 2–10 kDa.
  • Induction mechanism: Upregulated during pupal metamorphosis and immune challenges .

Properties

bioactivity

Antibacterial, Antifungal

sequence

VGKTWIKVIRGIGKSKIKWQ

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Functional Parallels

Bactrocerin-1 shares functional similarities with AMPs from other insects, such as:

  • Cecropins (e.g., from Hyalophora cecropia): Linear α-helical peptides with potent activity against Gram-negative bacteria.
  • Defensins (e.g., from Bombyx mori): Cysteine-rich peptides with β-sheet structures, active against fungi and Gram-positive bacteria.
  • Melittin (from honeybee venom): A hemolytic peptide with broad-spectrum activity but higher cytotoxicity compared to this compound .
Table 1: Comparative Overview of this compound and Selected AMPs
Parameter This compound Cecropin A Defensin B
Source Bactrocera dorsalis Hyalophora cecropia Bombyx mori
Structure Presumed α-helical α-helical β-sheet, disulfide bonds
Molecular Weight Not reported ~4 kDa ~4–6 kDa
Target Pathogens Broad-spectrum (unspecified) Gram-negative bacteria Fungi, Gram-positive bacteria
Cytotoxicity Likely low (inducible) Low Low
Expression Inducible Constitutive/inducible Inducible
2.2 Mechanistic Differences
  • Membrane disruption : Unlike Melittin, which forms large pores in eukaryotic membranes, this compound likely targets prokaryotic membranes selectively, a common trait among insect AMPs .
  • Immune regulation : this compound’s induction during metamorphosis suggests a dual role in development and immunity, a feature less emphasized in Cecropins or Defensins .
2.3 Stability and Bioactivity

While specific stability data (e.g., pH/temperature tolerance) for this compound are absent in the provided evidence, insect AMPs generally retain activity under physiological conditions. For example:

  • Cecropins : Stable at pH 5–9 and temperatures up to 80°C.
  • Defensins : Thermostable but sensitive to proteolytic degradation .

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